シクロヘキシル亜鉛ブロミド

概要

説明

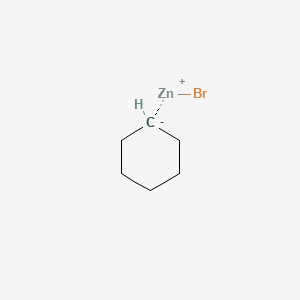

Cyclohexylzinc bromide is an organozinc reagent, widely recognized for its utility in organic synthesis. It is a colorless to yellowish liquid that is soluble in organic solvents. This compound is primarily used in cross-coupling reactions, such as the Negishi coupling, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds .

科学的研究の応用

Negishi Coupling Reactions

Cyclohexylzinc bromide is a key participant in Negishi coupling reactions, which involve the cross-coupling of alkylzinc halides with organic electrophiles, such as aryl or alkenyl halides. This reaction is facilitated by transition metal catalysts (e.g., palladium or nickel), allowing for the formation of complex organic molecules.

Key Features:

- Reactivity : The compound exhibits high reactivity towards various electrophiles, making it suitable for synthesizing complex organic compounds.

- Selectivity : It allows for regioselective functionalization of substrates, which is crucial in pharmaceutical and material sciences.

Synthesis of Sulfones

Cyclohexylzinc bromide can react with sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to produce zinc sulfinate salts. These salts can further undergo alkylation to yield valuable sulfones.

Process Summary:

- Reaction with DABSO to form zinc sulfinate.

- Alkylation of zinc sulfinate to produce sulfones.

This application is significant due to the utility of sulfones in pharmaceuticals and agrochemicals.

Zinc-Bromine Flow Batteries (ZBFBs)

Recent studies highlight the potential of cyclohexylzinc bromide in enhancing the performance of zinc-bromine flow batteries (ZBFBs). These batteries are promising for large-scale energy storage due to their low cost and environmental friendliness.

Performance Enhancements:

- Electrochemical Stability : The addition of cyclohexylzinc bromide can improve the stability and efficiency of the electrochemical processes involved in ZBFBs.

- Charge Transfer Efficiency : It enhances charge transfer rates, leading to improved battery performance metrics such as coulombic efficiency and energy density.

Case Studies and Research Findings

作用機序

Target of Action

Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling , a powerful method for forming carbon-carbon bonds. The primary targets of Cyclohexylzinc bromide are alkylzinc halides and aryl/heteroaryl halides .

Mode of Action

Cyclohexylzinc bromide interacts with its targets, alkylzinc halides and aryl/heteroaryl halides, in a process known as Negishi coupling . This reaction is facilitated by catalysts such as Pd-PEPPSI-IPent . The result is the formation of carbon-carbon bonds, which are crucial in organic synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Cyclohexylzinc bromide is the Negishi coupling pathway . This pathway involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The downstream effects include the synthesis of various organic compounds through the formation of carbon-carbon bonds .

Result of Action

The molecular effect of Cyclohexylzinc bromide’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . On a cellular level, the effects of Cyclohexylzinc bromide would largely depend on the specific context of its use, particularly the other compounds present in the reaction .

Action Environment

The action of Cyclohexylzinc bromide can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Cyclohexylzinc bromide . It is typically stored at temperatures between 2-8°C .

生化学分析

Biochemical Properties

Cyclohexylzinc bromide plays a significant role in biochemical reactions, particularly in the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The nature of these interactions involves the transfer of the cyclohexyl group from the zinc atom to the carbon atom of the aryl or heteroaryl halide .

Molecular Mechanism

Cyclohexylzinc bromide’s mechanism of action involves its reaction with the SO2 surrogate, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), to afford zinc sulfinate salts which can be alkylated to synthesize various useful sulfones .

Temporal Effects in Laboratory Settings

In laboratory settings, Cyclohexylzinc bromide is typically stored at temperatures between 2-8°C to maintain its stability

Metabolic Pathways

準備方法

Cyclohexylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Reaction Conditions:

Reagents: Cyclohexyl bromide, zinc

Solvent: Tetrahydrofuran

Atmosphere: Inert (e.g., argon or nitrogen)

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: In industrial settings, the production of cyclohexylzinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and quality of the product .

化学反応の分析

Cyclohexylzinc bromide participates in various types of chemical reactions, including:

Negishi Coupling: This reaction involves the cross-coupling of cyclohexylzinc bromide with aryl or heteroaryl halides in the presence of a palladium catalyst.

Substitution Reactions: Cyclohexylzinc bromide can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction: While cyclohexylzinc bromide is not typically involved in direct oxidation or reduction reactions, it can be used in sequences where such transformations are required.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts (e.g., Pd-PEPPSI-IPent)

Solvents: Tetrahydrofuran, diethyl ether

Temperature: Room temperature to reflux conditions

類似化合物との比較

Cyclohexylzinc bromide can be compared with other organozinc reagents such as:

- Phenylzinc bromide

- Benzylzinc bromide

- Cyclopropylzinc bromide

- Cyclobutylzinc bromide

Uniqueness: Cyclohexylzinc bromide is unique due to its specific reactivity profile and the stability of the cyclohexyl group. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a significant role .

生物活性

Cyclohexylzinc bromide (C₆H₁₁BrZn) is an organozinc compound known for its applications in organic synthesis, particularly in cross-coupling reactions such as Negishi coupling. However, its biological activity has not been extensively characterized in the literature. This article aims to consolidate available data regarding its biological properties, safety profile, and potential applications.

- Molecular Formula : C₆H₁₁BrZn

- Molecular Weight : Approximately 228.45 g/mol

- Structure : Cyclohexylzinc bromide consists of a cyclohexyl group bonded to a zinc atom, which is further bonded to a bromine atom. The zinc atom exhibits tetrahedral geometry and is sp³ hybridized .

Cytotoxicity and Safety

Cyclohexylzinc bromide is classified as hazardous under OSHA regulations. It poses risks of severe skin burns and eye damage upon contact and may cause respiratory irritation. Limited evidence suggests it could have carcinogenic effects, emphasizing the need for caution in handling this compound .

| Hazard Classification | Details |

|---|---|

| Skin Corrosion/Irritation | Category 1B |

| Eye Damage | Category 1 |

| Carcinogenicity | Limited evidence (Category 2) |

| Specific Target Organ Toxicity | Respiratory system, CNS |

Case Studies

- Reactivity in Biological Systems : Cyclohexylzinc bromide has shown reactivity with electrophiles in laboratory settings, which may indirectly influence biological systems through the formation of reactive intermediates. However, direct studies on its interaction with biological macromolecules remain sparse.

- Negishi Coupling Reactions : In synthetic organic chemistry, cyclohexylzinc bromide is utilized for forming carbon-carbon bonds via Negishi coupling reactions. These reactions are significant in synthesizing complex molecules that may possess biological activity .

Research Findings

Recent studies have focused on the broader category of organozinc compounds rather than cyclohexylzinc bromide specifically. For example:

- Anticancer Activity : Some organozinc compounds have been investigated for their anticancer properties, showing potential through mechanisms involving cell signaling pathways and apoptosis induction in cancer cells .

- Metabolic Stability : The metabolic stability of organozinc compounds has been evaluated in vitro, indicating varying degrees of stability which could affect their biological efficacy .

特性

IUPAC Name |

bromozinc(1+);cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVURAUIMVICLOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7565-57-3 | |

| Record name | Cyclohexylzinc bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。